3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Azetidine Formation: The azetidine ring can be formed through cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The methanesulfonylphenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the thiadiazolyl and azetidinyl intermediates with the methanesulfonylphenyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or azetidine ring.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(4-methanesulfonylphenyl)-6’-methyl-[2,3’]bipyridinyl
- Polymorphic, amorphous, and hydrated forms of 5-chloro-3-(4-methanesulfonylphenyl)-6’-methyl-[2,3’]bipyridinyl
Uniqueness
3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-11-18-19-16(24-11)20-9-13(10-20)17-15(21)8-5-12-3-6-14(7-4-12)25(2,22)23/h3-4,6-7,13H,5,8-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFTBQCHNJHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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